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Abnormal activation of the PAM pathway in cancer occurs through several key mechanisms, making it one
of the most frequently altered pathways in human cancers, with aberrations in approximately 50% of tumors

[1][2].

The table below summarizes the most common genetic alterations found in core components of the pathway

across various cancers.

Pathway . Example Cancers
Type of Alteration Consequence

Component Where Altered

PIK3CA Gain-of-function Hyperactivates PI3K kinase Breast, endometrial,

(encodes mutations (e.g., E545K, activity, constitutive colorectal, lung,

p110a) H1047R) or amplification downstream signaling [2] [3] gastric, HNSCC [2] [3]
[2] [3] [4]

PTEN Loss-of-function Loss of lipid phosphatase Glioblastoma,
mutations, deletion, or activity, failed conversion of endometrial, prostate,
promoter methylation [2] PIP3 to PIP2, sustained AKT  melanoma, breast [2]
[3][5] activation [2] [6] [5]

AKT Amplification or rare gain- Enhanced AKT membrane Breast, ovarian,

of-function mutations
(e.g., E17K) [5] [4]

localization and activation,
promotes cell survival [5] [4]

pancreatic, colorectal

[5] [4]
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Pathway . Example Cancers
Type of Alteration Consequence
Component Where Altered
mTOR Activating mutations [3] Enhanced kinase activity, Endometrial
overactivation of carcinoma, melanoma,
downstream protein renal cell carcinoma

synthesis and growth signals  [3]

[3]

Receptor Overexpression, Ligand-independent or Lung cancer (EGFR),

Tyrosine amplification, or mutation enhanced activation, Breast cancer (HER2),

Kinases (RTKs) (e.g., EGFR, HER2) [2] [4] constant upstream signal to various (IGF1-R) [1] [2]
PI3K [2] [4]

Approved and Emerging Targeted Therapies

The direct targeting of the PAM pathway has led to the development and approval of several inhibitors. The

table below lists key therapeutic agents, their targets, and clinical applications.

. - L Notable Genetic
Therapeutic Agent  Target Key Clinical Application(s)

Biomarker
Alpelisib [6] [3] PI3K HR+/HER2- advanced breast cancer [6] PIK3CA mutation [6]
p110a [3]
Inavolisib [6] PI3K HR+/HER2- advanced breast cancer [6] PIK3CA mutation [6]
p110a
Capivasertib [6] [3] AKT HR+/HER2- advanced breast cancer [6] PIK3CA/AKT1/PTEN

alteration [6]

Everolimus [6] [3] mTOR HR+/HER2- advanced breast cancer, -
renal cell carcinoma, neuroendocrine
tumors [6] [3]

Sirolimus & mTOR Renal cell carcinoma, subependymal -
Temsirolimus [3] giant cell astrocytoma [3]
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Current research focuses on overcoming these challenges through next-generation inhibitors with
improved efficacy and safety profiles, and rational combination strategies, such as pairing PAM inhibitors

with endocrine therapy, chemotherapy, immunotherapy, or other targeted agents [7] [4].

Experimental Workflow for Pathway Investigation

For researchers aiming to experimentally investigate the PAM pathway, a structured approach is crucial. The
following diagram and description outline a typical workflow for identifying and validating a pathway

modulator, using a microRNA (miRNA) study as an example [8].

A workflow for identifying and validating a PI3K/AKT/mTOR pathway modulator [8].

Detailed Methodological Breakdown

¢ In Silico Analysis

o Pathway Gene Identification: Utilize databases like KEGG to compile a definitive list of genes
involved in the PAM pathway [8].

o Gene Expression Data Retrieval: Access public repositories such as the Gene Expression
Omnibus to find datasets comparing tumor to normal tissue. Use tools like GEOZ2R to identify
significantly upregulated genes [8].

o miRNA Target Prediction: Use integrated databases to identify miRNAs that target multiple
upregulated genes. For example, miR-16-5p was selected for its potential to target key nodes
like PIK3CA, CCND1, and MYC [8].

¢ In Vitro Validation

o Cell Culture & Transfection: Use relevant cancer cell lines. Employ transfection with plasmid
vectors to overexpress the selected miRNA and establish a negative control [8].
o Functional Assays:
= Clonogenic Assay: The gold standard for measuring cell survival and
radiosensitivity/chemo-sensitivity post-transfection. This tests the long-term reproductive
cell death [8].
= Apoptosis Analysis: Use assays to quantify the percentage of cells undergoing
programmed cell death, often via flow cytometry [8].
o Molecular Analysis:
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= (PCR: Measure changes in mRNA expression levels of the target pathway genes after
mMiRNA overexpression to confirm pathway suppression [8].

= Western Blot: Essential for confirming the knockdown effect at the protein level,
particularly for phospho-proteins to assess pathway activity.

The PI3BK/AKT/mTOR pathway remains a cornerstone of cancer biology and a fertile ground for therapeutic
innovation. Future directions will likely involve a deeper understanding of the feedback mechanisms, the
development of more selective inhibitors, and sophisticated combination regimens tailored to specific tumor

genotypes and clinical contexts [7] [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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